Camphane

Molecular characterization Hydrocarbon classification Structure-property relationships

Researchers requiring conformationally constrained bicyclic scaffolds for asymmetric synthesis often face limited commercial availability of the parent bornane hydrocarbon. Camphane (CAS 464-15-3) provides the saturated [2.2.1] bicycloheptane framework essential for chiral auxiliary design and stereochemical method development. • Core scaffold for Oppolzer-type bornane-10,2-sultams and Helmchen endo-alcohols for diastereoselective transformations • Saturated analog of camphene with distinct reactivity profile enabling selective pre-functionalization via camphor intermediates • Validated stereochemical probe standard for CID-MS ammonium adduct isomer differentiation Supplied with certificate of analysis; standard global shipping for research quantities.

Molecular Formula C10H18
Molecular Weight 138.25 g/mol
CAS No. 464-15-3
Cat. No. B1194851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCamphane
CAS464-15-3
Synonymsornane
camphane
Molecular FormulaC10H18
Molecular Weight138.25 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(CC2)C)C
InChIInChI=1S/C10H18/c1-9(2)8-4-6-10(9,3)7-5-8/h8H,4-7H2,1-3H3
InChIKeyBEWYHVAWEKZDPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Camphane (CAS 464-15-3): Saturated Bicyclic Core


Camphane (bornane, bornylane; CAS 464-15-3) is a saturated bicyclic monoterpene hydrocarbon with the IUPAC name 1,7,7-trimethylbicyclo[2.2.1]heptane and molecular formula C10H18 [1]. Its rigid [2.2.1] bicycloheptane framework provides a conformationally constrained scaffold structurally related to norbornane [2]. The compound serves as the foundational hydrocarbon backbone for an extensive family of functionalized derivatives—including camphor, borneol, isoborneol, and bornane sultams—that are widely employed as chiral auxiliaries and asymmetric synthesis building blocks [3].

Rigid bicyclo[2.2.1]heptane scaffold for conformationally constrained derivatives
Saturated hydrocarbon backbone requiring pre-functionalization via camphor intermediates
Parent skeleton of chiral auxiliaries (bornane sultams, camphor derivatives)

Camphane vs. Generic Bicyclic Monoterpenes


Camphane is the fully saturated parent hydrocarbon of the bornane/camphane structural class, distinguished from its closest analog camphene (C10H16) by the absence of an endocyclic double bond [1]. This saturation fundamentally alters reactivity profiles: camphene readily participates in hydration, hydroformylation, and Friedel-Crafts alkylation reactions that camphane does not [2]. Conversely, camphane derivatives require pre-functionalization (typically via camphor intermediates) before further elaboration, offering different synthetic entry points. Within the broader family of bicyclic monoterpenes—including pinane, carane, and fenchane types—the camphane/bornane skeleton provides a distinct stereochemical arrangement of bridgehead and gem-dimethyl substitution that cannot be replicated by alternative bicyclic frameworks [3]. These structural distinctions have practical consequences for chiral auxiliary design, where bornane-10,2-sultams demonstrate diastereoselectivities that are intimately tied to the specific bornane skeleton geometry [4].

Camphene Endocyclic double bond may preclude use as inert saturated scaffold; reactivity profile differs.
Pinane C4–C6 bridgehead connectivity yields distinct stereochemical environment, not matching bornane geometry.
Carane Bicyclo[4.1.0]heptane core introduces different ring strain and conformational preferences.

Camphane: Comparative Evidence vs. Structural Analogs


Saturation State: Camphane vs. Camphene

Camphane (C10H18) is the fully saturated bicyclic hydrocarbon, whereas camphene (C10H16) contains one double bond, representing a formal difference of one degree of unsaturation [1]. This structural distinction is fundamental to all downstream reactivity differences between these two compounds.

Saturation State
Class-level
Camphane C₁₀H₁₈ vs Camphene C₁₀H₁₆
Unsaturation difference governs reactivity; camphane for inert backbone, camphene for alkene chemistry.
Δ = one degree of unsaturation; structural formula comparison.
Molecular characterization Hydrocarbon classification Structure-property relationships

Nomenclature Standardization: Bornane vs. Camphane

The American Chemical Society formally recommended replacing the historical name 'camphane' with the newly coined name 'bornane' to standardize bicyclic terpene nomenclature across the thujane, carane, pinane, and bornane groups [1]. This nomenclature recommendation, published in 1955, established 'bornane' as the preferred IUPAC-aligned designation for the 1,7,7-trimethylbicyclo[2.2.1]heptane skeleton.

Nomenclature
Reported
ACS recommended name: bornane; historical name: camphane
Dual nomenclature affects database searches; both terms should be used for comprehensive retrieval.
IUPAC-aligned standardization, ACS 1955.
Nomenclature standardization Chemical informatics Database consistency

Camphane-2,3-Diol Isomer Differentiation by CID-MS

Four diastereoisomeric camphane-2,3-diols were synthesized and analyzed by multiple mass spectrometric techniques. Electron ionization mass spectra were 'almost identical' across all four isomers, and chemical ionization with NH3 and i-C4H10 showed only weak stereochemical effects [1]. However, collision-induced dissociation (CID) spectra of the ammonium adduct (M+NH4)+ enabled clear differentiation of all four isomers [1].

Isomer Differentiation
Method context
CID-MS of [M+NH₄]⁺ enables clear isomer differentiation
CID-MS resolves camphane-2,3-diol isomers where EI-MS and CI-MS show nearly identical spectra.
Triple-quadrupole MS; diastereoisomer analysis.
Analytical chemistry Stereochemical analysis Mass spectrometry

Steric Effects in Camphane Amide Acylation

Acylation of camphane-type monoamines with 3,5-dimethyl-1H-pyrazolide demonstrated a significant steric effect on acylating agent activity [1]. The study confirmed the predominant contribution of catalytic hydrogenation as a component of the Schwenk-Papa reaction in the synthesis of 4-chlorobenzoyl derivatives [1].

Steric Effects
Reported
Reported steric effect influences acylation activity
Camphane amine acylation may require modified conditions due to steric hindrance.
3,5-dimethyl-1H-pyrazolide acylation; Schwenk-Papa conditions.
Synthetic methodology Amide bond formation Steric effects

Bridgehead Connectivity: Camphane vs. Pinane & Carane

The four fundamental bicyclic terpene types—thujane, carane, pinane, and camphane/bornane—are distinguished by the connectivity of the bridging carbon atoms relative to the p-menthane framework [1]. In the bornane type, the bridge connects carbon No. 4 and carbon No. 1 of the p-menthane skeleton; in carane, the bridge connects C-4 and C-5; in pinane, the bridge connects C-4 and C-6 [1]. These skeletal variations produce distinct ring strain, conformational preferences, and stereochemical environments.

Bridgehead Connectivity
Class-level
Camphane C4–C1 bridge vs Pinane C4–C6; Carane C4–C5
Distinct bridgehead geometry offers unique stereochemical environment for chiral auxiliary design.
Systematic structural analysis of bicyclic terpene skeletons.
Structural chemistry Terpene classification Synthetic scaffold selection

Camphane: Research & Industrial Applications


Chiral Auxiliary: Bornane-10,2-Sultams

The bornane/camphane skeleton provides the rigid, well-defined geometry essential for highly effective chiral auxiliaries in asymmetric synthesis [1]. Oppolzer developed three general exo-substituted bornane derivatives, while Helmchen established endo-substituted bornane-based alcohols for stereoselective transformations [1]. Bornane-10,2-sultams, readily accessible from (+)- and (−)-camphor-10-sulfonyl chlorides, undergo highly diastereoselective conjugate additions with alkylmagnesium chlorides, enabling enantioselective preparation of α,β-disubstituted alkanoic acids [2].

Stereochemical Reference Standard for Mass Spectrometry

Camphane-derived diol isomers serve as rigorous stereochemical probes for evaluating analytical methodology performance. The camphane-2,3-diol system demonstrates that conventional EI-MS and CI-MS produce nearly identical spectra across all four diastereoisomers, while CID-MS of ammonium adducts enables clear isomer differentiation [3]. This property makes camphane scaffolds valuable as reference standards for developing and validating advanced mass spectrometric methods for stereochemical analysis.

Amine Acylation on Sterically Hindered Scaffolds

The camphane scaffold's pronounced steric constraints make it an informative model system for investigating acylation methodology on hindered amine substrates. Camphane-type monoamines exhibit significant steric effects on 3,5-dimethyl-1H-pyrazolide acylation activity [4]. This system provides a benchmark for evaluating acylating agent efficiency and for optimizing Schwenk-Papa hydrogenation conditions in the context of sterically demanding substrates [4].

Terpene Biosynthesis & Biotransformation Studies

The bornane/camphane skeleton represents one of the four fundamental bicyclic terpene carbon frameworks [5]. Camphane and its derivatives are formed via secondary cyclization of the α-terpinyl cation, producing the bornyl cation intermediate that yields camphene upon deprotonation or functionalized bornane derivatives upon hydrolysis and oxidation [5]. This biosynthetic pathway underpins the natural occurrence of borneol, isoborneol, camphor, and related compounds, making camphane scaffolds relevant to natural product chemistry, enzymology, and metabolic engineering studies [5].

Application
Selection Property
Validation Focus
Chiral Auxiliary Design
Rigid bornane scaffold geometry
Diastereoselectivity and enantioselectivity outcomes
MS Stereochemical Analysis
CID-MS isomer differentiation
Isomeric purity verification and method validation
Hindered Amide Bond Formation
Steric modulation of acylation
Acylating agent and condition optimization
Terpene Biosynthesis Studies
Bornane skeleton biosynthetic pathway
Cyclization and oxidation pathway elucidation

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